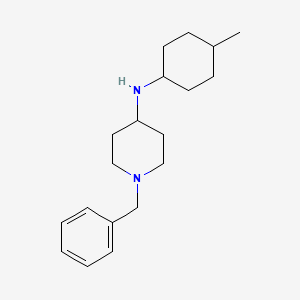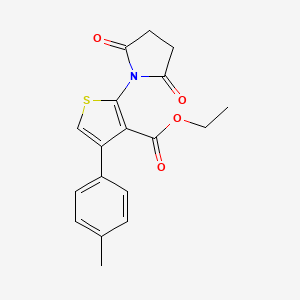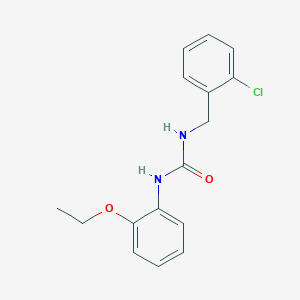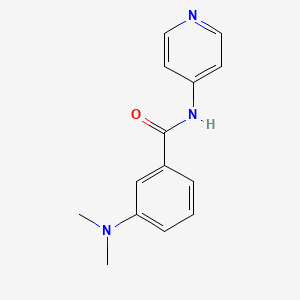
1-benzyl-N-(4-methylcyclohexyl)-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(4-methylcyclohexyl)-4-piperidinamine, also known as BMCP, is a chemical compound that belongs to the class of piperidine derivatives. BMCP has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Scientific Research Applications
1-benzyl-N-(4-methylcyclohexyl)-4-piperidinamine has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anticonvulsant, analgesic, and antidepressant properties. 1-benzyl-N-(4-methylcyclohexyl)-4-piperidinamine has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia. In addition, 1-benzyl-N-(4-methylcyclohexyl)-4-piperidinamine has been studied for its potential use as a local anesthetic.
Mechanism of Action
The exact mechanism of action of 1-benzyl-N-(4-methylcyclohexyl)-4-piperidinamine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-benzyl-N-(4-methylcyclohexyl)-4-piperidinamine has been shown to bind to the sigma-1 receptor, which is involved in regulating the release of neurotransmitters.
Biochemical and Physiological Effects:
1-benzyl-N-(4-methylcyclohexyl)-4-piperidinamine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are important neurotransmitters involved in mood regulation. 1-benzyl-N-(4-methylcyclohexyl)-4-piperidinamine has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
1-benzyl-N-(4-methylcyclohexyl)-4-piperidinamine has several advantages for lab experiments. It has a high potency and can be easily synthesized in the laboratory. However, 1-benzyl-N-(4-methylcyclohexyl)-4-piperidinamine has some limitations as well. It has a short half-life and is rapidly metabolized in the body. This makes it difficult to study its long-term effects in animal models.
Future Directions
There are several future directions for the study of 1-benzyl-N-(4-methylcyclohexyl)-4-piperidinamine. One direction is to investigate its potential therapeutic applications in various diseases, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to study its mechanism of action in more detail, which may lead to the development of new drugs with similar properties. Finally, more research is needed to understand the long-term effects of 1-benzyl-N-(4-methylcyclohexyl)-4-piperidinamine on the brain and body.
Synthesis Methods
1-benzyl-N-(4-methylcyclohexyl)-4-piperidinamine can be synthesized by the reaction of 4-methylcyclohexanone with benzylamine, followed by reduction with sodium borohydride. The resulting product is then reacted with piperidine to obtain 1-benzyl-N-(4-methylcyclohexyl)-4-piperidinamine. The synthesis of 1-benzyl-N-(4-methylcyclohexyl)-4-piperidinamine is a complex process that requires expertise in organic chemistry.
properties
IUPAC Name |
1-benzyl-N-(4-methylcyclohexyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-16-7-9-18(10-8-16)20-19-11-13-21(14-12-19)15-17-5-3-2-4-6-17/h2-6,16,18-20H,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRXYHMDSMRQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5871749.png)
![N-{[(4-fluorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5871755.png)



![1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B5871778.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871780.png)
![N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5871784.png)
![2-[(4-methylphenyl)sulfonyl]-1-(3-nitrophenyl)ethanone](/img/structure/B5871792.png)



![4-(benzylamino)-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5871818.png)